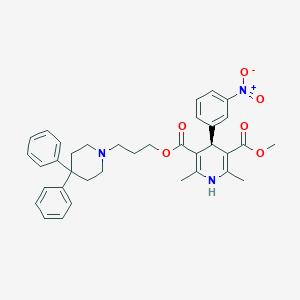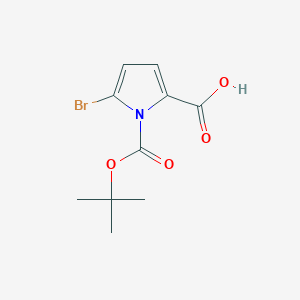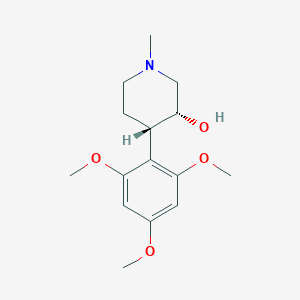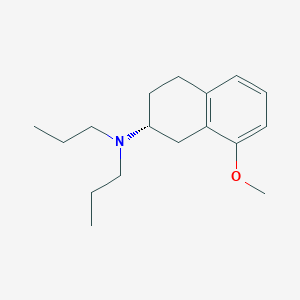
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol
Overview
Description
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a triacylglycerol that contains palmitic acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position. This compound is identified in bovine milk fat and is known for its unique structural properties .
Mechanism of Action
Target of Action
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a type of triacylglycerol . Triacylglycerols are the main constituents of body fat in humans and other animals, as well as vegetable fat . They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver .
Mode of Action
As a triacylglycerol, it is known to play a crucial role in metabolism as energy sources and transporters of dietary fat . It contains palmitic acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position .
Biochemical Pathways
Triacylglycerols, such as this compound, are involved in various biochemical pathways. They are essential components of lipoproteins, which transport fat throughout the body. In the process of digestion and metabolism, they are broken down to provide energy, generate ATP, and produce metabolic intermediates .
Pharmacokinetics
Triacylglycerols are generally known to be absorbed in the intestine, incorporated into chylomicrons, and transported via the lymphatic system to the circulatory system . They are stored in adipose tissue and can be mobilized for energy production.
Result of Action
The primary result of the action of this compound, like other triacylglycerols, is the provision of energy. When the body requires fatty acids as an energy source, the hormone-sensitive lipase (HSL) in the adipocyte cytoplasm, hydrolyzes the triacylglycerol to release fatty acids and glycerol .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other lipids, the pH level, and the presence of specific enzymes can affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified using techniques such as flash chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Hydrolysis: In the presence of water and enzymes like lipases, the compound can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups between molecules, often catalyzed by bases or enzymes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, along with enzymes like lipases, are commonly used.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes are employed.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Hydrolysis: Free fatty acids (palmitic acid and myristic acid) and glycerol.
Transesterification: New ester compounds with different fatty acid chains.
Scientific Research Applications
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol has several scientific research applications:
Chemistry: Used as a standard in lipid analysis and chromatography.
Biology: Studied for its role in lipid metabolism and its presence in biological membranes.
Medicine: Investigated for its potential effects on lipid-related disorders and its role in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and food products due to its emollient properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-rac-glycerol: Contains two palmitic acid molecules and is structurally similar but lacks the myristic acid component.
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol: Contains two myristic acid molecules and one palmitic acid molecule, differing in the fatty acid composition.
Uniqueness
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is unique due to its specific combination of palmitic and myristic acids, which confer distinct physical and chemical properties. This unique composition makes it valuable for specific applications in lipid research and industrial formulations .
Properties
IUPAC Name |
(2-hexadecanoyloxy-3-tetradecanoyloxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-29-26-21-18-15-12-9-6-3)55-49(52)43-40-37-34-31-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVXCFSNEOMSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H94O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972903 | |
| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57416-13-4 | |
| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
